SKPin C1
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Overview
Description
SKPin C1, also known as Skp2 Inhibitor C1, is a small molecule inhibitor specifically targeting S-phase kinase-associated protein 2 (Skp2). Skp2 is a component of the Skp1-Cullin1-F-box (SCF) complex, which plays a crucial role in the ubiquitin-proteasome pathway by mediating the degradation of the cyclin-dependent kinase inhibitor p27. By inhibiting Skp2, this compound effectively increases p27 levels, leading to cell cycle arrest and apoptosis, particularly in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKPin C1 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. For instance, a substituted benzaldehyde can react with a thioamide to form a thiazole ring.
Functional Group Modifications:
Final Assembly: The final compound is assembled by coupling the core structure with additional substituents, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale synthesis. This includes:
Scaling Up Reactions: Ensuring that reactions can be performed on a larger scale without compromising yield or purity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
SKPin C1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Halogenation and other substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
SKPin C1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the ubiquitin-proteasome pathway and the role of Skp2 in protein degradation.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and cellular proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with overexpressed Skp2.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the ubiquitin-proteasome pathway.
Mechanism of Action
SKPin C1 exerts its effects by specifically inhibiting Skp2, a component of the SCF complex. This inhibition prevents the ubiquitination and subsequent degradation of p27, a cyclin-dependent kinase inhibitor. The accumulation of p27 leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cells. The molecular targets and pathways involved include:
Skp2: Directly inhibited by this compound.
p27: Stabilized and accumulated due to Skp2 inhibition.
Cell Cycle Pathways: Disruption of the cell cycle, leading to G1 phase arrest.
Comparison with Similar Compounds
SKPin C1 is unique compared to other Skp2 inhibitors due to its high specificity and potency. Similar compounds include:
C1: Another Skp2 inhibitor with a different chemical structure but similar mechanism of action.
MLN4924: An inhibitor of NEDD8-activating enzyme, indirectly affecting Skp2 activity.
Nutlin-3: A p53-MDM2 interaction inhibitor, affecting the ubiquitin-proteasome pathway but through a different target.
This compound stands out due to its direct inhibition of Skp2 and its effectiveness in increasing p27 levels, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C18H13BrN2O4S2 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
2-[4-bromo-2-[(E)-[4-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H13BrN2O4S2/c19-13-3-4-14(25-10-16(22)23)12(6-13)7-15-17(24)21(18(26)27-15)9-11-2-1-5-20-8-11/h1-8H,9-10H2,(H,22,23)/b15-7+ |
InChI Key |
IYCJJVVXEHZJHE-VIZOYTHASA-N |
Isomeric SMILES |
C1=CC(=CN=C1)CN2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=S |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=S |
Origin of Product |
United States |
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